

AJI-214: A Comparative Analysis of its Kinase Cross-Reactivity Profile

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Compound of Interest

Compound Name: AJI-214

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This guide provides a comparative analysis of the kinase cross-reactivity profile of **AJI-214**, a dual inhibitor of Aurora kinase A and Janus kinase 2 (JAK2). While comprehensive kinome-wide screening data for **AJI-214** is not publicly available, this document summarizes the existing data, provides context with related compounds, and details the experimental methodologies used for such analyses.

Introduction to AJI-214

AJI-214 is a small molecule inhibitor designed to potently and dually target Aurora kinase A and JAK2.^{[1][2]} These two kinases are implicated in distinct but crucial pathways related to cell cycle control and signal transduction, both of which are often dysregulated in cancer. A closely related analog, AJI-100, has been profiled against a panel of 140 kinases to confirm its primary targets.^[1] Due to the structural similarity, the data for AJI-100 provides the best available insight into the potential cross-reactivity of **AJI-214**.

Quantitative Kinase Inhibition Profile

A comprehensive, publicly available dataset detailing the inhibition of a wide range of kinases by **AJI-214** is currently limited. The primary targets have been identified and characterized. Limited data on off-target effects suggest a degree of selectivity.

Table 1: Known Kinase Inhibition Profile of **AJI-214** and Analogs

Kinase Target	AJI-214 IC50 (μM)	AJI-100 IC50 (μM)	Notes
Primary Targets			
Aurora A	Potent Inhibition	Potent Inhibition	Dual primary target. ^[1] ^[2]
JAK2	Potent Inhibition	Potent Inhibition	Dual primary target. ^[1] ^[2]
Aurora B	Potent Inhibition	Potent Inhibition	Also potently inhibited. ^[2]
Limited Off-Target Assessment			
Akt Signaling	No significant inhibition of P-Akt	Not Reported	Indicates selectivity against this pathway. ^[1]
Erk Signaling	No significant inhibition of P-Erk	Not Reported	Indicates selectivity against this pathway. ^[1]

IC50 values for **AJI-214** and AJI-100 against their primary targets are described as potent but specific numerical values from a broad screen are not detailed in the available literature. A screen of AJI-100 against 140 kinases was performed to verify its activity against Aurora A and JAK2, suggesting a high degree of selectivity.

Experimental Protocols

The following protocols describe standard methodologies for determining the cross-reactivity profile of a kinase inhibitor like **AJI-214**.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

- Purified recombinant kinases
- Kinase-specific substrates
- **AJI-214** (or other test inhibitor)
- ATP
- Kinase assay buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA, 50μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- Multi-well assay plates (e.g., 384-well)
- Plate reader capable of luminescence detection

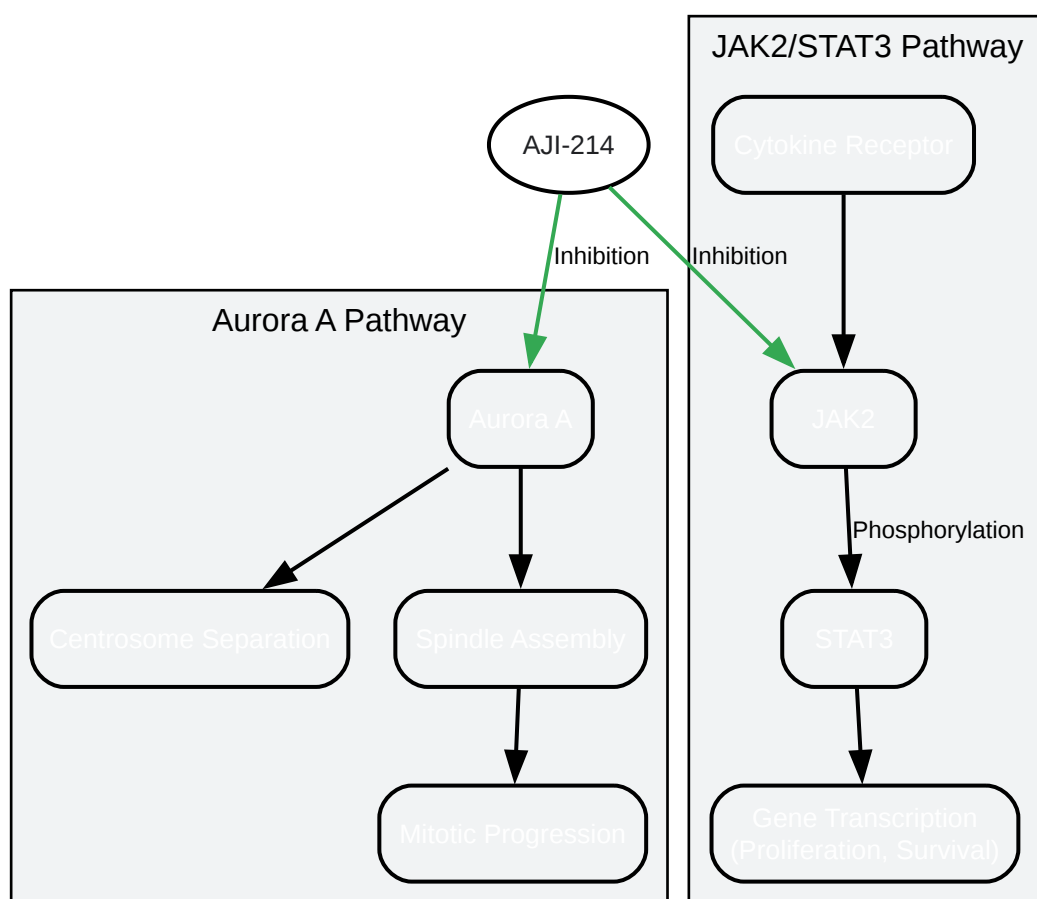
Procedure:

- **Compound Preparation:** Prepare a serial dilution of **AJI-214** in DMSO. Further dilute the compound in the kinase assay buffer to achieve the desired final concentrations.
- **Kinase Reaction Setup:**
 - Add the diluted **AJI-214** or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
 - Add a mixture of the purified kinase and its specific peptide substrate in kinase assay buffer to each well.
 - Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes).
- **Initiation of Kinase Reaction:** Add an ATP solution to each well to start the reaction. The final ATP concentration is typically at or near the K_m for each specific kinase. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

- Termination and ADP Detection:
 - Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
 - Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces light.
- Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to the kinase activity.
- Data Analysis: Calculate the percent inhibition for each concentration of **AJI-214** relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations

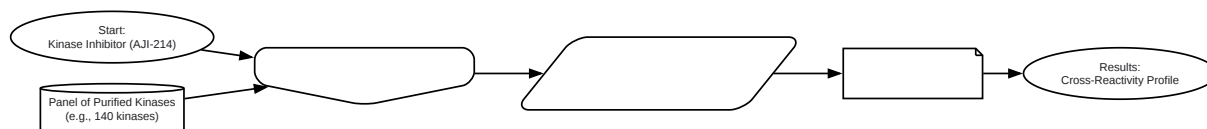
Signaling Pathways of AJI-214 Primary Targets



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Caption: **AJI-214** inhibits Aurora A and JAK2 signaling pathways.

Experimental Workflow for Kinase Cross-Reactivity Profiling



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Caption: Workflow for determining kinase inhibitor cross-reactivity.

Conclusion

AJI-214 is a potent dual inhibitor of Aurora A and JAK2. Based on the limited publicly available data, which includes information on the closely related compound AJI-100, **AJI-214** appears to be selective for its intended targets. However, a comprehensive kinome-wide screen of **AJI-214** would be necessary to fully delineate its cross-reactivity profile and to identify any potential off-target effects with greater certainty. The experimental protocols provided herein represent the industry-standard methods for conducting such an analysis. For researchers in drug development, understanding the complete selectivity profile is critical for predicting potential therapeutic efficacy and toxicity.

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- 2. Dual Aurora A and JAK2 kinase blockade effectively suppresses malignant transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
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